Prednisolone succinate
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Overview
Description
Prednisolone succinate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, specifically the C21 succinate ester of prednisolone. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is often administered intravenously and is utilized in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prednisolone succinate involves the esterification of prednisolone with succinic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Prednisolone succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with altered pharmacological properties.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with ketone or aldehyde groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Prednisolone succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: this compound is used in cell culture studies to investigate its effects on cell proliferation, differentiation, and apoptosis.
Medicine: It is widely used in clinical research to study its efficacy and safety in treating various inflammatory and autoimmune diseases.
Industry: this compound is used in the pharmaceutical industry for the development of new corticosteroid formulations and drug delivery systems.
Mechanism of Action
Prednisolone succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins. This mechanism underlies the anti-inflammatory and immunosuppressive effects of this compound.
Comparison with Similar Compounds
Prednisolone: A closely related compound with similar anti-inflammatory and immunosuppressive properties.
Methylprednisolone: Another glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness of Prednisolone Succinate: this compound is unique in its specific esterification with succinic acid, which enhances its solubility and allows for intravenous administration. This makes it particularly useful in acute settings where rapid onset of action is required.
Properties
IUPAC Name |
4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDTXUMTIZLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859674 |
Source
|
Record name | 4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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